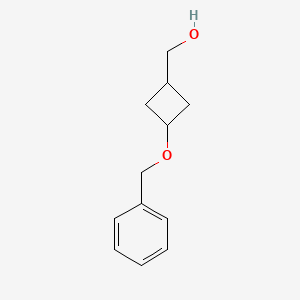

(3-(Benzyloxy)cyclobutyl)methanol

Description

Significance of Cyclobutane (B1203170) Ring Systems in Molecular Design

The cyclobutane moiety is far more than a simple cyclic alkane; its distinct puckered conformation and the inherent strain within the ring impart valuable properties to larger molecules. nih.govnih.govru.nl In medicinal chemistry, for instance, the introduction of a cyclobutane ring can confer a range of benefits. nih.govbohrium.com These include enhancing metabolic stability, providing conformational restriction to lock a molecule into a bioactive shape, and serving as a non-planar bioisostere for aromatic rings or other functional groups. nih.govnih.govru.nl This ability to fine-tune the spatial arrangement of pharmacophoric groups has made cyclobutane-containing compounds attractive candidates in drug discovery programs targeting a variety of diseases. bohrium.com

The three-dimensional nature of the cyclobutane scaffold allows for the precise orientation of substituents in space, a critical factor in optimizing interactions with biological targets. nih.gov This has led to the inclusion of cyclobutane rings in a number of drug candidates to improve properties such as potency, selectivity, and pharmacokinetic profiles. bohrium.com

Overview of Synthetic Challenges Associated with Cyclobutane Ring Formation

Despite their desirability, the synthesis of substituted cyclobutanes is often fraught with challenges. calstate.edu The high ring strain of the cyclobutane system makes its construction energetically unfavorable compared to five- and six-membered rings. harvard.edu Classical methods for forming four-membered rings, such as [2+2] cycloadditions, can suffer from issues with regioselectivity and stereoselectivity, particularly in intermolecular reactions. harvard.educhemistryviews.org

The development of stereocontrolled methods for the synthesis of highly substituted cyclobutanes remains an active area of research. calstate.edu Challenges include controlling the relative and absolute stereochemistry of multiple substituents on the small, constrained ring. calstate.edu Overcoming these synthetic hurdles is crucial for unlocking the full potential of cyclobutane-containing molecules in various applications. Researchers are continuously exploring new catalytic systems and reaction conditions to improve the efficiency and selectivity of cyclobutane ring formation. chemistryviews.orgnih.gov

Strategic Importance of (3-(Benzyloxy)cyclobutyl)methanol as a Key Synthetic Scaffold

In the quest for complex cyclobutane-containing molecules, versatile building blocks are indispensable. This compound has emerged as a strategically important synthetic scaffold due to its inherent functionality and stereochemical potential. This compound features a cyclobutane core substituted with a primary alcohol (hydroxymethyl group) and a benzyl-protected alcohol (benzyloxy group).

The presence of these two distinct oxygen-containing functional groups provides a handle for a wide array of chemical transformations. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups via substitution reactions. The benzyloxy group, on the other hand, serves as a protecting group for a second hydroxyl function, which can be unmasked at a later stage in a synthetic sequence through hydrogenolysis. This differential reactivity allows for the sequential and controlled elaboration of the cyclobutane core.

Furthermore, this compound exists as cis and trans diastereomers, which can be separated and used to synthesize stereochemically defined target molecules. This stereochemical diversity is crucial for probing the structure-activity relationships of biologically active compounds. The ability to access both cis and trans isomers of this scaffold enhances its utility as a versatile starting material for the synthesis of complex cyclobutane derivatives. rsc.orghit2lead.com

The strategic importance of this compound is underscored by its application in the synthesis of various biologically relevant molecules, including nucleoside analogues. rsc.orgpsu.edu Its role as a key intermediate facilitates the construction of intricate molecular architectures that would be difficult to access through other synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylmethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMINBOCIUCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276479 | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141352-64-9, 156865-32-6 | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(benzyloxy)cyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyloxy Cyclobutyl Methanol and Its Precursors

General Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane scaffold, the central structural motif of (3-(Benzyloxy)cyclobutyl)methanol, presents a unique synthetic challenge due to its inherent ring strain. baranlab.orgnih.gov Over the years, chemists have developed a diverse toolbox of reactions to efficiently assemble this four-membered ring system. These strategies can be broadly categorized into several key approaches, each with its own advantages and limitations.

Among the most powerful and widely utilized methods is the [2+2] cycloaddition reaction, which involves the union of two two-atom components to form the cyclobutane ring. kib.ac.cnnih.gov This family of reactions can be initiated by various means, including heat, light, or the use of transition metal catalysts. nih.gov Additionally, formal [3+1] cycloaddition reactions have emerged as a valuable alternative, offering a different disconnection approach to the target ring system. Furthermore, the strategic manipulation of ring strain, either through strain-release or strain-increase processes, provides another avenue for the synthesis of cyclobutane derivatives. nih.govthieme-connect.com

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane-containing molecules. kib.ac.cnnih.gov This approach directly assembles the four-membered ring from two unsaturated precursors, typically alkenes or their derivatives. The versatility of the [2+2] cycloaddition lies in the various ways it can be promoted, each offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Thermal and Photochemical [2+2] Cycloadditions

Thermal and photochemical [2+2] cycloadditions represent the classical and most fundamental methods for constructing cyclobutane rings. fiveable.meacs.org These reactions rely on heat or light to overcome the activation barrier for the formation of the strained four-membered ring.

Thermal [2+2] Cycloadditions are typically concerted processes that occur under thermal conditions without the need for a catalyst. fiveable.me The stereochemistry of the resulting cyclobutane is directly influenced by the configuration of the starting alkenes. fiveable.me While efficient for creating complex cyclic structures, these reactions can sometimes face challenges with regioselectivity and stereocontrol. fiveable.me A notable example is the thermal enamine [2+2] cyclization, which controls regiochemistry and prevents homodimerization by reacting an enamine with an electron-deficient Michael acceptor alkene. nih.gov Another specialized thermal method involves the reaction of ketenes with alkenes. libretexts.org For instance, the reaction of an acid chloride with a non-nucleophilic base like triethylamine (B128534) generates a ketene (B1206846) in situ, which then undergoes a [2+2] cycloaddition to form a cyclobutane product. libretexts.org

Photochemical [2+2] Cycloadditions utilize light to excite one of the alkene partners, enabling the reaction to proceed. acs.orglibretexts.org These reactions are highly effective for synthesizing strained four-membered rings and can be applied to both intermolecular and intramolecular processes. libretexts.org A significant advantage of photochemical methods is that the products often lack the conjugation necessary to absorb light, thus preventing a reverse reaction. libretexts.org The stereochemistry in these reactions is often straightforward. libretexts.org The Paterno-Büchi reaction, a photo-induced [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, is a well-known example of this class of reactions. libretexts.org The use of photosensitizers, such as acetone (B3395972) or benzophenone, can be employed to populate the triplet state of one of the reactants, facilitating the ring closure. baranlab.org

| Reaction Type | Energy Source | Key Features | Typical Substrates |

| Thermal [2+2] Cycloaddition | Heat | Concerted mechanism, stereospecific. fiveable.me | Alkenes, alkynes, ketenes. fiveable.melibretexts.org |

| Photochemical [2+2] Cycloaddition | Light (UV/Visible) | Involves excited states, can be highly selective. acs.orglibretexts.org | Conjugated enones, alkenes. libretexts.orgresearchgate.net |

Hyperbaric (High-Pressure) [2+2] Cycloaddition Reactions

High-pressure, or hyperbaric, conditions offer a powerful tool for promoting [2+2] cycloaddition reactions, particularly for the synthesis of complex cyclobutane derivatives. ru.nlresearchgate.net The application of high pressure can significantly accelerate reactions and influence their stereochemical outcome, often favoring the formation of more compact transition states.

A notable application of this methodology is the synthesis of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nl This synthesis utilizes a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step. ru.nl The reaction proceeds efficiently at pressures around 15 kbar, leading to the formation of the desired cyclobutane core. ru.nl For instance, the reaction of a sulfonyl allene (B1206475) with three equivalents of vinyl ether at 50°C for 19 hours can yield the cyclobutane product in 83% yield. ru.nl This approach allows for the creation of a library of cyclobutane derivatives with two points of diversification. ru.nl

Similarly, a library of 1,2-disubstituted cyclobutanesulfonamides has been synthesized using a hyperbaric [2+2] cycloaddition between ethenesulfonyl fluoride (B91410) and tert-butyl vinyl ether as the pivotal step. vu.nl This highlights the utility of high-pressure chemistry in accessing novel chemical space for fragment-based drug discovery. vu.nl

The mechanism of these high-pressure cycloadditions can be either diradical or dipolar. ru.nl In the case of the reaction between sulfonyl allenes and benzyl vinyl ether, a dipolar mechanism is suggested, as the reaction outcome is unaffected by the presence of a radical scavenger. ru.nl

| Reactants | Pressure | Temperature | Solvent | Product | Yield |

| Sulfonyl allene and benzyl vinyl ether | 15 kbar | 50°C | Et2O/CH2Cl2 (2:1) | Cyclobutane 6a | 83% ru.nl |

| Arenesulfonyl allene 4b and vinyl ether 5 | Optimized high-pressure | Not specified | Not specified | Cyclobutane 6b | 92% researchgate.net |

| Arenesulfonyl allene 4c and vinyl ether 5 | Optimized high-pressure | Not specified | Not specified | Cyclobutane 6c | 88% researchgate.net |

| Sulfonyl allene 4a and Boc enamine 7 | Optimized high-pressure | Not specified | MeCN | Cyclobutane amine 8 | 43% researchgate.net |

Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition

A sophisticated and efficient strategy for the enantioselective synthesis of cyclobutane derivatives involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. nih.govbohrium.comchinesechemsoc.org This one-pot process allows for the construction of chiral cyclobutanes with high levels of diastereo- and enantioselectivity from readily available starting materials. nih.govacs.org

The reaction typically employs branched allyl acetates and cinnamyl alcohols as substrates. nih.govbohrium.com Under the influence of an iridium catalyst and a Brønsted acid co-catalyst, an asymmetric allylic etherification takes place, generating a chiral diene intermediate. acs.org This intermediate then undergoes an intramolecular [2+2] photocycloaddition upon irradiation with visible light, yielding the desired enantioenriched cyclobutane product. nih.govacs.org

This cascade approach offers several advantages:

High Efficiency: It combines two distinct transformations into a single operation, avoiding the need for isolation and purification of intermediates. nih.govbohrium.com

Excellent Stereocontrol: The use of a chiral iridium catalyst ensures high enantioselectivity, while the photocycloaddition often proceeds with high diastereoselectivity. nih.govchinesechemsoc.org

Mild Reaction Conditions: The reaction is typically carried out under mild conditions, utilizing visible light as the energy source for the cycloaddition step. nih.gov

Operational Simplicity: All substrates and catalysts can be added simultaneously, simplifying the experimental setup. nih.govacs.org

The utility of this method has been demonstrated in the synthesis of a variety of oxa-[3.2.0]-bicyclic heptanes with multiple contiguous stereocenters, achieving diastereomeric ratios of up to 12:1 and enantiomeric excesses greater than 99%. nih.govacs.org The potential for scalability has also been shown through gram-scale reactions, and the resulting cyclobutane products can be further transformed into other valuable derivatives. nih.gov

Formal [3+1] Cycloaddition Reactions Utilizing Borylated Intermediates

An emerging and powerful strategy for the synthesis of functionalized cyclobutanes is the formal [3+1] cycloaddition reaction. nih.govtymcdonald.com This approach provides a unique retrosynthetic disconnection, assembling the four-membered ring from a three-carbon and a one-carbon component. A particularly noteworthy advancement in this area is the use of borylated intermediates, which furnishes synthetically versatile borylated cyclobutanol (B46151) products. nih.govtymcdonald.com

This methodology utilizes readily accessible 1,1-diborylalkanes as the one-carbon (C1) bis-nucleophile and epihalohydrins or epoxy alcohol derivatives as the three-carbon (C3) bis-electrophile. nih.gov The reaction is typically initiated by the activation of the 1,1-diborylalkane with a Lewis base, rendering it nucleophilic. nih.gov

Key features of this formal [3+1] cycloaddition include:

Access to Highly Substituted Cyclobutanes: The use of 1-substituted epibromohydrins allows for the synthesis of borylated cyclobutanols with substituents at three of the four positions on the cyclobutane core, enabling the rapid construction of molecular complexity. nih.gov

High Enantiospecificity: When enantioenriched epibromohydrins are used as starting materials, the reaction proceeds with high levels of enantiospecificity (greater than 98%), providing access to enantioenriched cyclobutanol products. nih.gov

Synthetic Versatility of Products: The resulting 3-borylated cyclobutanols are valuable synthetic intermediates. The boronic ester (Bpin) and hydroxyl (OH) groups serve as convenient handles for a wide range of further transformations, including C-C, C-N, C-O, and carbon-halogen bond-forming reactions. nih.gov

This method offers a significant advantage over some traditional approaches by utilizing stable and readily available starting materials and providing a direct route to cyclobutanes with valuable functional groups for subsequent elaboration. nih.gov

Strain Release/Increase Reactions in Cyclobutane Synthesis

The inherent ring strain of the cyclobutane ring can be strategically exploited as a driving force in its synthesis. rsc.orgnih.gov Methodologies that harness strain, either by releasing it from a more strained precursor or by building it into the final product, offer powerful and often unique pathways to cyclobutane derivatives.

Strain-Release Reactions:

A prominent strategy involves the ring-opening of highly strained bicyclic systems, such as bicyclo[1.1.0]butanes (BCBs). thieme-connect.comresearchgate.net The significant strain energy stored in BCBs makes them susceptible to ring-opening reactions, which can be controlled to produce 1,3-difunctionalized cyclobutanes. researchgate.netbohrium.com

Polar Strain-Release: A highly chemo- and diastereoselective polar strain-release ring-opening of BCBs with hydroxyarenes has been developed using a π-acid catalyst like AgBF4. bohrium.com This atom-economic protocol provides access to 1,1,3-trisubstituted cyclobutanes with high selectivity. bohrium.com

Radical Strain-Release: Photoredox catalysis can initiate a radical strain-release/ acs.orgacs.org-rearrangement cascade to synthesize polysubstituted cyclobutanes. researchgate.net This approach uses readily available α-silylamines as radical precursors and BCBs as radical acceptors. researchgate.net

Umpolung Reactivity: In the absence of transition metals, the strain-release of BCBs can be harnessed in an umpolung reaction with electron-deficient alkenes to form C(sp³)–C(sp³) bonds, leading to functionalized cyclobutenes and conjugated dienes. researchgate.net

Another example of a strain-release driven reaction is the addition of [1.1.1]propellane to nitriles. acs.org Protonation of the propellane generates a strained methylene (B1212753) cyclobutyl cation, which is trapped by a nitrile to form a nitrilium ion intermediate. Subsequent reaction with a carboxylic acid leads to imidized methylene cyclobutene (B1205218) derivatives. acs.org

Strain-Increase Reactions:

While less common, reactions that build strain to form the cyclobutane ring are also synthetically valuable. The classic example is the [2+2] cycloaddition itself, which is often considered a strain-increase reaction as it forms a strained four-membered ring from less strained precursors. rsc.org The energy required for this process can be supplied thermally or photochemically. rsc.org

| Precursor | Reaction Type | Key Features | Product Type |

| Bicyclo[1.1.0]butanes (BCBs) | Polar Strain-Release | AgBF4 catalyzed, high diastereoselectivity. bohrium.com | 1,3-Difunctionalized cyclobutanes. bohrium.com |

| Bicyclo[1.1.0]butanes (BCBs) | Radical Strain-Release | Photoredox catalyzed cascade. researchgate.net | Polysubstituted cyclobutanes. researchgate.net |

| [1.1.1]Propellane | Strain-Release Addition | Metal-free, forms methylene cyclobutene derivatives. acs.org | Imidized methylene cyclobutenes. acs.org |

| Alkenes | [2+2] Cycloaddition (Strain-Increase) | Thermally or photochemically induced. rsc.org | Cyclobutanes. rsc.org |

C-H Functionalization Approaches to Cyclobutane Frameworks

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating on simple cyclobutane starting materials. nih.govrsc.org This approach avoids the need for pre-functionalized substrates, offering a more direct route to complex molecules. nih.gov

Rhodium-Catalyzed C-H Insertion: Rhodium carbenoid chemistry has been effectively employed for the intermolecular C-H insertion into cyclobutane rings. nih.govnih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to achieve high levels of regio- and stereoselectivity. nih.govnih.gov This method allows for the differentiation of various C-H bonds within the cyclobutane scaffold, enabling the synthesis of 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.govnih.gov For instance, the reaction of a cyclobutane substrate with a diazo compound in the presence of a specific rhodium(II) catalyst can selectively functionalize either the C1 or C3 position. nih.gov

Palladium-Catalyzed C-H Activation: Palladium catalysis offers another robust platform for cyclobutane C-H functionalization. acs.orgnih.gov Directing groups are often employed to control the regioselectivity of the C-H activation step. acs.org For example, an aminoquinoline directing group can facilitate the arylation of methylene C-H bonds in cyclobutanes under palladium(II/IV) catalysis. acs.org This methodology has been successfully applied to the synthesis of di- and tri-substituted cyclobutane derivatives. chemrxiv.org Additionally, palladium-catalyzed C-H activation of methyl groups has been utilized to construct benzocyclobutene frameworks. acs.org

Table 1: Comparison of C-H Functionalization Methods for Cyclobutane Synthesis

| Catalyst System | Key Features | Typical Products |

| Rhodium(II) Carbenoids | Intermolecular C-H insertion, Catalyst-controlled regioselectivity. nih.govnih.gov | 1,1- and 1,3-disubstituted cyclobutanes. nih.gov |

| Palladium(II)/Palladium(IV) | Directing group-assisted C-H activation, Arylation of sp3 C-H bonds. acs.orgnih.gov | Arylated cyclobutane derivatives. acs.org |

Ring Expansion and Ring Closure Methodologies for Cyclobutanes

Alternative strategies to direct cyclobutane construction involve the rearrangement of smaller rings or the cyclization of acyclic precursors. nih.gov

Ring Expansion: The expansion of cyclopropane (B1198618) rings provides a valuable route to cyclobutane derivatives. nih.govharvard.edu For example, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols can proceed via a pinacol-type rearrangement to yield cyclobutanones. harvard.edu Silver(I) catalysis has also been employed in the regioselective and stereospecific ring expansion of cyclopropyl (B3062369) metal carbenes derived from diazo compounds, affording cyclobutenoates. nih.gov Photochemical methods can also induce ring expansion of certain cyclobutane-1,3-diones. oup.comrsc.orgoup.com

Ring Closure: Intramolecular cyclization reactions are fundamental to the formation of the cyclobutane core. researchgate.netresearchgate.net These can include radical cyclizations or nucleophilic displacements. For instance, intramolecular nucleophilic substitution can lead to the formation of the cyclobutane ring. Another approach involves the intramolecular thermal enamine [2+2] cyclization, which can produce fused cyclobutene systems with good diastereoselectivity. nih.gov

Transition Metal-Catalyzed Cyclobutane Formation (e.g., Gold, Palladium)

Transition metals play a pivotal role in catalyzing the formation of cyclobutane rings, often through cycloaddition reactions. mdpi.com

Gold-Catalyzed Reactions: Homogeneous gold catalysis has proven to be a powerful tool for constructing strained carbocycles like cyclobutanes. mdpi.comacs.org Gold(I) catalysts can facilitate the intermolecular [2+2] cycloaddition of alkenes and alkynes to form cyclobutenes, often proceeding through a cyclopropyl gold(I) carbene intermediate followed by ring expansion. mdpi.com Gold-catalyzed cycloisomerization of alkylidenecyclopropanes is another effective method for creating fused cyclobutane ring systems. nih.gov Additionally, gold-mediated photocatalysis has been used for the [2+2]-cycloaddition of coumarins and unactivated alkenes to synthesize cyclobutane-fused chromanones. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in the synthesis of cyclobutanes. bohrium.com Palladium-catalyzed [2+2] cycloadditions, for example, between terminal alkenes and allenoates, provide a direct route to 1,3-substituted cyclobutanes. organic-chemistry.org Palladium-catalyzed oxidative borylation of enallenes can also selectively form cyclobutene derivatives. researchgate.net Furthermore, palladium-promoted cascade reactions involving a 1,4-Brook rearrangement and intramolecular allylic cyclization can construct vinyl cyclobutanols. bohrium.com In some cases, palladium catalysis can even lead to a formal [2+2]-retrocyclization of cyclobutanols through a twofold Csp3–Csp3 bond cleavage. acs.org

Lewis Acid-Catalyzed Divergent Syntheses Involving Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks for the synthesis of complex cyclobutane derivatives. rsc.orgnih.gov Lewis acid catalysis can unlock divergent reaction pathways, leading to a variety of molecular architectures from a common BCB precursor. rsc.orgnih.govchemrxiv.orgrsc.org

By tuning the Lewis acid catalyst and reaction conditions, the annulation of BCBs with various partners like quinones or triazinanes can be controlled to selectively produce different polycyclic or functionalized cyclobutane structures. rsc.orgchemrxiv.orgrsc.org For example, using Sc(OTf)₃ as a catalyst with pyrazole-substituted BCBs and quinones can lead to formal (3+2) cycloaddition products. rsc.orgnih.gov In contrast, changing the solvent can lead to different products like spiro-cyclobutene-benzofuran-2(3H)-ones. rsc.orgrsc.org These divergent strategies provide a powerful platform for accessing structurally diverse and medicinally relevant cyclobutane frameworks. chemrxiv.orgresearchgate.net

Synthesis of 3-(Benzyloxy)cyclobutanone (B149166): A Central Intermediate

The synthesis of 3-(benzyloxy)cyclobutanone is a critical step in the preparation of this compound, as the ketone functionality provides a handle for subsequent reduction to the desired alcohol.

Nucleophilic Substitution and Tandem Cyclization Mechanisms

One common approach to 3-substituted cyclobutanones involves a tandem process of nucleophilic substitution followed by intramolecular cyclization. This strategy often starts with a precursor that contains both a nucleophile and a leaving group positioned to favor the formation of the four-membered ring.

Cycloaddition of Ketenes with Vinyl Ethers

The [2+2] cycloaddition reaction between a ketene and a vinyl ether is a classic and highly effective method for the direct synthesis of cyclobutanones. harvard.edu Ketenes, being sterically unencumbered and linear, are excellent substrates for thermal [2+2] cycloadditions. harvard.edu The reaction of a suitable ketene with a benzyl vinyl ether would directly yield a 3-(benzyloxy)cyclobutanone derivative. This method is often favored for its efficiency and directness in constructing the cyclobutanone (B123998) core with the desired substitution pattern.

Multi-Step Preparative Routes (e.g., Involving Hunsdiecker Reaction)

Multi-step syntheses are fundamental in constructing the this compound framework, often beginning with simpler, commercially available starting materials. One notable approach involves the synthesis of the precursor 3-(benzyloxy)cyclobutanone. A reported method for this ketone starts with the etherification of ethylene (B1197577) glycol with a halogenated methyl benzene, followed by halogenation, elimination to form benzyl vinyl ether, and a subsequent [2+2] cycloaddition with dichloroketene. The resulting dichlorocyclobutanone is then dechlorinated to yield 3-(benzyloxy)cyclobutanone.

An alternative and classic method that can be employed for the synthesis of a key intermediate is the Hunsdiecker reaction. This reaction facilitates the conversion of a carboxylic acid to an alkyl halide, which is one carbon atom shorter. In a potential synthetic route to a this compound precursor, one could envision starting with a suitably substituted cyclobutanecarboxylic acid. For instance, 3-oxocyclobutanecarboxylic acid can be synthesized and then subjected to a Hunsdiecker reaction. The process involves the conversion of the carboxylic acid to its silver salt using silver oxide, followed by treatment with bromine to yield 1-bromo-3-oxocyclobutane. The ketone can then be protected as a ketal, followed by the introduction of the benzyloxy group via nucleophilic substitution with benzyl alcohol. Subsequent deprotection would yield 3-(benzyloxy)cyclobutanone.

A more direct application of the Hunsdiecker reaction in this context involves the conversion of 3-oxocyclobutanecarboxylic acid to its silver salt and subsequent reaction with bromine to form 1-bromo-3-(benzyloxy)cyclobutane. This bromo-derivative serves as a versatile intermediate for further functionalization. The Hunsdiecker reaction is generally applicable to primary and secondary aliphatic acids, with yields for secondary systems typically ranging from 30-70%. Modifications of this reaction, such as using mercury(II) oxide, have also been developed.

Reduction Strategies Leading to this compound

The final step in the synthesis of this compound from its corresponding ketone or carboxylic acid precursor is a reduction. The stereochemical outcome of this reduction is of paramount importance.

Stereoselective Hydride Reductions of 3-Substituted Cyclobutanones

The reduction of 3-substituted cyclobutanones, such as 3-benzyloxycyclobutanone, with hydride reagents has been shown to be highly stereoselective, predominantly yielding the cis-alcohol. A synergistic experimental and computational study has demonstrated that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with greater than 90% selectivity, regardless of the steric bulk of the hydride reagent.

In the case of 3-benzyloxycyclobutanone, the high selectivity for the cis-isomer is attributed to a combination of torsional strain, which favors an anti-facial hydride approach consistent with the Felkin-Anh model, and repulsive electrostatic interactions that disfavor a syn-facial attack. The diastereomeric ratio can be further enhanced by lowering the reaction temperature or by using a less polar solvent. For example, the reduction of 3-benzyloxycyclobutanone with lithium aluminum hydride (LiAlH₄) at room temperature (298 K) gives a cis:trans ratio of 93:7, which improves to 95:5 at 273 K.

| Reducing Agent | Temperature (K) | cis-isomer (%) | trans-isomer (%) |

|---|---|---|---|

| LiAlH₄ | 298 | 93 | 7 |

| LiAlH₄ | 273 | 95 | 5 |

| L-selectride | 298 | 94 | 6 |

| N-selectride | 298 | 94 | 6 |

Catalytic Reduction of Carboxylic Acid Derivatives

An alternative to the reduction of ketones is the direct catalytic reduction of carboxylic acids or their derivatives. This approach offers the advantage of avoiding a separate oxidation step to the ketone if the synthesis proceeds through a carboxylic acid intermediate. A catalytic system employing zinc acetate (B1210297) and N-methyl morpholine (B109124) in combination with phenylsilane (B129415) as the reducing agent has been successfully used for the conversion of carboxylic acids to alcohols. Specifically, the reduction of 3-(benzyloxy)cyclobutane-1-carboxylic acid using this method has been reported to yield this compound in 75% yield.

Furthermore, the field of catalytic hydrogenation has seen significant advancements, with the development of catalysts for the reduction of carboxylic acid esters to alcohols. Homogeneous catalysts, such as anionic ruthenium hydride complexes, have been shown to be effective under mild conditions. Heterogeneous catalysts, for instance, rhenium supported on titania (Re/TiO₂), are also capable of hydrogenating a wide range of carboxylic acid esters to their corresponding alcohols. While not specifically detailed for 3-(benzyloxy)cyclobutane carboxylic acid esters, these methods represent viable strategies for the reduction of such derivatives. Biocatalytic approaches using microorganisms like Clostridium ljungdahlii have also been explored for the reduction of short-chain carboxylic acids to alcohols, offering a sustainable alternative to chemical methods.

Stereocontrol in the Synthesis of Cyclobutyl Alcohols

Achieving the desired stereochemistry is a critical aspect of synthesizing substituted cyclobutanol derivatives. This involves controlling both the relative and absolute configuration of the stereocenters.

Enantiospecificity in the Synthesis of Polysubstituted Cyclobutanols

Enantiospecific syntheses aim to transfer the chirality of a starting material to the product without loss of enantiomeric purity. In the context of cyclobutanol synthesis, this can be achieved by starting with an enantioenriched precursor. For example, a novel approach to the synthesis of 3-borylated cyclobutanols has been developed using a formal [3+1]-cycloaddition between readily accessible 1,1-diborylalkanes and enantioenriched epihalohydrins. This method proceeds with high levels of enantiospecificity, greater than 98%, providing access to enantioenriched polysubstituted cyclobutanols.

Another strategy involves the enantioselective desymmetrization of 3-substituted cyclobutanones. Organocatalyzed aldol (B89426) reactions, for instance, using N-phenylsulfonyl-(S)-proline, can achieve the desymmetrization of 3-substituted cyclobutanones with excellent diastereo- and enantioselectivity. Furthermore, the enantioselective synthesis of boron-containing cyclobutanols has been reported via a diastereo- and enantioselective borylcupration to generate a chiral benzylic copper intermediate that is then trapped by a tethered ketone. These methods highlight the potential for creating highly functionalized and stereochemically defined cyclobutanol scaffolds.

Diastereoselective Control in Cyclobutanone Reduction

As discussed in section 2.3.1, the reduction of 3-substituted cyclobutanones demonstrates a high degree of diastereoselectivity. The inherent conformational preferences of the cyclobutane ring and the electronic effects of the substituent at the 3-position play a crucial role in directing the incoming hydride to one face of the carbonyl group over the other.

The experimental data consistently shows a strong preference for the formation of the cis-cyclobutanol isomer. This diastereoselectivity is largely independent of the steric bulk of the hydride reducing agent, a finding that contrasts with the reduction of substituted cyclohexanones where the size of the reagent often dictates the stereochemical outcome. The primary factors governing the high cis-selectivity in 3-substituted cyclobutanone reductions are torsional strain and electrostatic interactions, which collectively favor the anti-facial attack of the hydride reagent. This inherent diastereoselectivity simplifies the synthesis of cis-1,3-disubstituted cyclobutane derivatives, such as the target molecule this compound.

Asymmetric Catalysis for Chiral Cyclobutane Derivatives

The synthesis of enantiomerically pure cyclobutane derivatives is a significant challenge in organic chemistry, primarily due to the inherent ring strain of the four-membered carbocycle. rsc.orgsemanticscholar.org Chiral cyclobutanes are crucial structural motifs found in numerous natural products and serve as valuable building blocks in medicinal chemistry and materials science. rsc.orgnih.govnih.gov Consequently, the development of catalytic asymmetric methods to construct these strained rings with high levels of stereocontrol is an area of intense research. rsc.orgsemanticscholar.org Strategies for asymmetric synthesis generally fall into categories such as the functionalization of pre-formed prochiral cyclobutanes, ring-closing reactions, or cycloadditions. rsc.orgnih.gov

A prominent strategy involves the asymmetric functionalization of prochiral cyclobutane derivatives. rsc.orgsemanticscholar.org Among these, the transition metal-catalyzed conjugate addition to cyclobutenes has emerged as a powerful tool. Chen, Feng, Lin, and colleagues have developed a highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters. rsc.orgsemanticscholar.org This method provides an efficient route to chiral cyclobutanes by creating two adjacent stereocenters with high levels of control. rsc.orgsemanticscholar.org

The success of this rhodium-catalyzed 1,4-addition was found to be highly dependent on the nature of the chiral diene ligand employed. rsc.orgsemanticscholar.org The researchers discovered a dramatic ligand effect on the diastereoselectivity of the reaction between ethyl cyclobutene-1-carboxylate and various arylboronic acids. While many chiral diene ligands provided high enantioselectivity (ee), achieving high diastereoselectivity (dr) proved more challenging. Electron-deficient chiral diene ligands were ultimately found to be superior in controlling the diastereoselectivity of the protonation step that follows the initial enantioselective addition. rsc.orgsemanticscholar.org

The reaction, catalyzed by a rhodium complex with a chiral diene ligand, proceeds smoothly to afford 1,2-disubstituted cyclobutanes in good yields and with excellent stereoselectivities. rsc.orgsemanticscholar.org This methodology's synthetic utility is enhanced by the potential for further transformations of the ester group, making these products versatile chiral building blocks. rsc.org

| Entry | Arylboronic Acid | Ligand | Yield (%) | dr (trans/cis) | ee (%) (trans) |

| 1 | Phenylboronic acid | L1 | 94 | 1:1.1 | 99 |

| 2 | Phenylboronic acid | L2 | 98 | >20:1 | >99 |

| 3 | 4-Methylphenylboronic acid | L2 | 99 | >20:1 | >99 |

| 4 | 4-Methoxyphenylboronic acid | L2 | 99 | >20:1 | >99 |

| 5 | 4-Fluorophenylboronic acid | L2 | 95 | >20:1 | >99 |

| 6 | 3-Chlorophenylboronic acid | L2 | 96 | >20:1 | >99 |

Table 1: Rhodium/Diene-Catalyzed Asymmetric 1,4-Addition to Ethyl Cyclobutene-1-carboxylate. Data sourced from Chen et al. rsc.orgsemanticscholar.org

Beyond this specific methodology, other catalytic asymmetric approaches have been developed to access chiral cyclobutanes. These include:

Iridium-Catalyzed Cascade Reactions : A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been reported as an efficient method for producing enantioenriched cyclobutane derivatives. acs.orgnih.govchemistryviews.org This approach allows for the construction of complex oxa- nih.govnih.gov-bicyclic heptanes with multiple stereocenters in good yields and with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). nih.gov A key advantage is the operational simplicity, as all substrates and catalysts are added simultaneously without the need to isolate intermediates. nih.govchemistryviews.org

Rhodium-Catalyzed Hydrometallation : Researchers have reported the rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes. nih.gov This reaction proceeds through an asymmetric hydrometallation of the cyclobutene, followed by a C–C bond-forming reductive elimination, providing a modular route to stereochemically complex, acylated cyclobutanes. nih.gov

Cobalt-Catalyzed [2+2] Cycloaddition : A broadly applicable enantioselective [2+2] cycloaddition between various alkynes and alkenyl derivatives has been developed using catalysts derived from an earth-abundant metal, cobalt. nih.gov This method produces a diverse array of over 50 different cyclobutenes with high enantioselectivities, typically in the range of 86–97% ee. nih.gov These cyclobutene products are valuable precursors for highly functionalized chiral cyclobutanes. nih.gov

Asymmetric Transformations of Bicyclo[1.1.0]butanes (BCBs) : The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them versatile building blocks. chinesechemsoc.org Catalytic asymmetric strategies using palladium, copper, and iridium have been employed for the ring-opening of BCBs to generate optically active cyclobutanes with high yields and enantiomeric excess. chinesechemsoc.org

Rhodium-Catalyzed Asymmetric Hydroboration : A method for the asymmetric hydroboration of gem-difluorinated cyclobutenes using rhodium catalysis provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. bohrium.com These chiral organoboron compounds are versatile intermediates for synthesizing a diverse range of enantioenriched fluorinated cyclobutane derivatives. bohrium.com

These varied catalytic strategies highlight the significant progress made in the asymmetric synthesis of chiral cyclobutanes, providing chemists with a toolbox of methods to access these valuable and structurally diverse four-membered rings.

Chemical Transformations and Reactivity of 3 Benzyloxy Cyclobutyl Methanol

Functional Group Interconversions of the Primary Alcohol

The primary hydroxyl group in (3-(benzyloxy)cyclobutyl)methanol is a key site for synthetic modifications, enabling the introduction of various functional groups through protection, deprotection, and substitution reactions.

Strategies for Protection and Deprotection of the Hydroxyl Moiety

To facilitate reactions at other positions of the molecule without interference from the reactive hydroxyl group, protection strategies are often employed. Common methods involve the conversion of the alcohol into an ether or an ester. chegg.com

The benzyl (B1604629) group, already present as an ether, is a robust protecting group for hydroxyls. Its removal, or deprotection, is typically achieved through catalytic hydrogenolysis. For instance, the benzyl ether can be cleaved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the free alcohol and toluene. organic-chemistry.org This method is favored for its mild conditions.

Another common strategy for protecting hydroxyl groups is the formation of silyl (B83357) ethers. For example, trimethylsilyl (B98337) (TMS) ethers can be readily installed and are generally stable under many reaction conditions but can be easily removed with mild acid or fluoride (B91410) sources. chegg.com

In instances where the diol, [3-(benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol, is used, both hydroxyl groups can be protected simultaneously. For example, benzoylation with benzoyl chloride in pyridine (B92270) can yield a bis-benzoyl derivative. This protection is crucial for subsequent reactions, such as in nucleoside synthesis. acs.org

Table 1: Protection and Deprotection Reactions of the Hydroxyl Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine, 0°C | 3,3-Bis(benzoyloxymethyl)-1-benzyloxycyclobutane | 85-92 | acs.org |

| Hydrogenolysis (Deprotection) | H₂, 10% Pd/C, Methanol/Ethyl acetate (B1210297), 25°C, 12-24h | [3-Hydroxy-1-(hydroxymethyl)cyclobutyl]methanol | 90-95 | acs.org |

| Silylation (General) | Trimethylsilyl chloride, base | (3-(Benzyloxy)cyclobutyl)methoxysilane | - | chegg.com |

Esterification and Saponification Reactions

The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives, a fundamental transformation in organic synthesis. mdpi.com The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. cetjournal.it For example, the reaction with acetic acid would yield (3-(benzyloxy)cyclobutyl)methyl acetate. chegg.com The use of acetic anhydride (B1165640) in the presence of a catalyst can also be employed for this transformation. google.com These reactions are reversible, and conditions can be manipulated to favor ester formation. nih.gov

Conversely, the corresponding esters can be cleaved back to the alcohol via saponification. This hydrolysis reaction is typically carried out using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. researchgate.net For example, the saponification of a (4-nitrobenzoyloxy) derivative of a (3-(benzyloxymethyl)cyclobutyl) system has been reported to give the corresponding alcohol in high yield.

Transformations Involving the Cyclobutane (B1203170) Ring System

The strained four-membered cyclobutane ring imparts unique reactivity to the molecule, allowing for specific transformations that can alter the carbocyclic core.

Ring-Opening Reactions and Their Controlled Pathways

The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. ufp.pt These reactions can be initiated by various stimuli, including light (photoredox catalysis) or transition metals, leading to the formation of linear aliphatic compounds. While specific ring-opening reactions of this compound itself are not extensively detailed in the provided context, general principles of cyclobutane chemistry suggest that such transformations are feasible. For instance, related cyclobutane systems can undergo ring-opening metathesis. The high strain energy can be harnessed to drive selective C-C bond cleavage.

Derivatizations via Specific Synthetic Handles (e.g., Boron Moieties)

The introduction of synthetic handles, such as boron moieties, onto the cyclobutane ring opens up a vast array of possibilities for further functionalization, most notably through Suzuki-Miyaura cross-coupling reactions. researchgate.net A novel approach for the synthesis of 3-borylated cyclobutanols has been developed, which involves a formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives. This method provides direct access to cyclobutanols bearing a boronic ester group (Bpin), which serves as a versatile handle for creating new carbon-carbon and carbon-heteroatom bonds. The reaction is compatible with benzyl ether protecting groups.

The resulting borylated cyclobutanol (B46151) can then be used in a variety of coupling reactions. For example, Suzuki-Miyaura coupling, typically catalyzed by a palladium complex, allows for the formation of a new C-C bond between the cyclobutane ring and an aryl or vinyl group.

Table 2: Derivatization of the Cyclobutane Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Formal [3+1]-Cycloaddition | 1,1-Diborylalkane, epihalohydrin, metal salt | 3-Borylated cyclobutanol |

Reactions of the Benzyloxy Protecting Group

The benzyloxy group, while primarily serving as a protecting group for the primary alcohol, can itself be the target of chemical transformations. The most common reaction is its cleavage to unmask the hydroxyl group.

Deprotection is frequently achieved by catalytic hydrogenolysis, using a palladium catalyst and a hydrogen source. organic-chemistry.org This method is generally clean and high-yielding.

Alternatively, strong Lewis acids such as boron tribromide (BBr₃) can be used to cleave the benzyl ether. sci-hub.se The reaction with BBr₃ typically proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. Computational studies suggest that for many ethers, the reaction may proceed through a bimolecular pathway involving two ether-BBr₃ adducts. This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation. Other reagents like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger can also effect debenzylation. organic-chemistry.org

Table 3: Reactions of the Benzyloxy Group

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | (3-(Hydroxymethyl)cyclobutyl)methanol | organic-chemistry.org |

| Ether Cleavage | BBr₃, CH₂Cl₂ | (3-(Hydroxymethyl)cyclobutyl)methanol | sci-hub.se |

Applications of 3 Benzyloxy Cyclobutyl Methanol As a Building Block

Construction of Complex Organic Architectures

The rigid, three-dimensional structure of the cyclobutane (B1203170) ring present in (3-(Benzyloxy)cyclobutyl)methanol makes it an attractive scaffold for the synthesis of complex molecules. researchgate.netplu.mx This framework allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that interact with biological targets.

Precursor in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where a carbocyclic ring replaces the sugar moiety of natural nucleosides, are a significant class of antiviral and anticancer agents. ffame.orgnih.govnih.gov this compound is a valuable precursor for these compounds. The primary alcohol can be readily converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an azide (B81097). Reduction of the azide furnishes a primary amine, which is then used to construct the heterocyclic nucleobase.

The synthesis often involves a Mitsunobu reaction, a powerful method for introducing nucleoside-base substituents onto the cyclobutane core. ffame.org This approach has been successfully employed in the preparation of cyclobutyl analogues of various nucleosides, demonstrating the utility of this building block in accessing this important class of therapeutic agents. ffame.org

Table 1: Key Transformations in Carbocyclic Nucleoside Analogue Synthesis

| Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| This compound | 1. TsCl, Pyridine (B92270) 2. NaN3 | (3-(Benzyloxy)cyclobutyl)methyl azide | Conversion of alcohol to azide |

| (3-(Benzyloxy)cyclobutyl)methyl azide | H2, Pd/C | (3-(Aminomethyl)cyclobutyl)methanol | Reduction to primary amine |

| (3-(Aminomethyl)cyclobutyl)methanol | Protected Nucleobase Precursor | Carbocyclic Nucleoside Analogue | Formation of the final product |

Key Intermediate for Cyclobutyl Amine Derivatives

Cyclobutyl amine derivatives are prevalent structural motifs in medicinal chemistry, often acting as conformationally restricted isosteres for more flexible alkyl chains. researchgate.net The synthesis of these derivatives frequently utilizes this compound as a starting point.

The synthetic route typically involves the transformation of the primary hydroxyl group into an amine. This can be achieved through a variety of standard organic transformations, such as conversion to a tosylate followed by displacement with an amine or an azide which is subsequently reduced. The resulting cyclobutyl amine can then be further functionalized to generate libraries of compounds for drug discovery programs. researchgate.netgoogle.com

Scaffold for Bioactive Cyclobutane-Containing Molecules (e.g., Oxetanocin A Analogs)

The unique stereochemistry and conformational rigidity of the cyclobutane ring are critical features in many bioactive natural products and their analogues. nih.govnih.gov this compound provides a foundational scaffold for the synthesis of such molecules, including analogues of Oxetanocin A, a potent antiviral and antitumor agent.

The synthesis of these complex molecules leverages the two distinct hydroxyl groups of the parent compound. The primary alcohol allows for chain extension or introduction of various functional groups, while the benzyloxy-protected secondary alcohol can be deprotected at a later stage to allow for further stereoselective modifications. This stepwise functionalization enables the construction of highly substituted and stereochemically complex cyclobutane systems that mimic the core structure of natural products like Oxetanocin A.

Contributions to Synthetic Methodology Development

Beyond its use in synthesizing specific target molecules, this compound and its derivatives contribute to the broader development of synthetic methodologies, particularly those focused on creating molecular diversity and accessing challenging chemical structures.

Development of Novel Cyclobutane-Based Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukbeilstein-journals.org The rigid cyclobutane core is an excellent starting point for DOS because it provides a well-defined three-dimensional framework from which substituents can be projected into chemical space.

This compound serves as a key building block for generating these diverse scaffolds. By employing various synthetic strategies, such as branching reaction pathways, chemists can modify the two hydroxyl groups with a wide range of functionalities. cam.ac.uk This allows for the rapid generation of a library of cyclobutane-based molecules with significant scaffold diversity, which is a primary goal in DOS. cam.ac.ukbeilstein-journals.org

Table 2: Representative Reactions for Scaffold Diversification

| Reaction Type | Reagents | Resulting Functional Group |

| Etherification | NaH, R-X | Ether (R-O-) |

| Esterification | Acyl chloride, Base | Ester (R-C(O)O-) |

| Oxidation | PCC, DMP | Aldehyde, Ketone |

| Nucleophilic Addition | Grignard Reagent | Secondary/Tertiary Alcohol |

Enabling Access to Sterically Challenging and Highly Substituted Cyclobutanes

The synthesis of polysubstituted cyclobutanes, especially those with high steric hindrance, remains a significant challenge in organic chemistry. nih.gov Methodologies that provide controlled access to these structures are highly sought after. The pre-existing functional handles on this compound facilitate the development of such methods.

Starting with this compound, chemists can perform sequential reactions to introduce multiple substituents around the cyclobutane ring. For example, [2+2] cycloaddition reactions or the ring-opening of bicyclo[1.1.0]butanes are powerful strategies for creating functionalized cyclobutanes. organic-chemistry.orgorganic-chemistry.org The functional groups on the starting material can be used to direct these reactions or to be further elaborated after the core ring system has been modified, providing a pathway to sterically congested and highly substituted cyclobutane products. nih.gov

Design of Conformationally Restricted Molecular Systems

The inherent flexibility of many organic molecules can be a significant hurdle in drug design. A flexible ligand may adopt numerous conformations in solution, only one of which might be the bioactive conformation that effectively binds to the target receptor. This conformational freedom can lead to a decrease in binding affinity due to the entropic cost of "freezing" the molecule in its active state upon binding. By incorporating rigid structural elements, the number of accessible conformations is reduced, pre-organizing the molecule for optimal interaction with its target.

Utility of the Cyclobutane Ring as a Rigid Structural Motif

The cyclobutane ring is an attractive scaffold for inducing conformational restriction in drug candidates. nih.gov Unlike more flexible acyclic linkers or larger cycloalkanes, the cyclobutane ring possesses a higher degree of rigidity due to its significant ring strain. nih.gov This inherent rigidity helps to lock the relative orientation of substituents attached to the ring, thereby providing a well-defined three-dimensional structure. nih.gov

The puckered nature of the cyclobutane ring allows for precise spatial arrangement of functional groups in either cis or trans configurations, which can be crucial for mimicking the binding modes of known ligands or for exploring new interactions within a binding pocket. nih.gov Furthermore, the cyclobutane core is metabolically more stable than many other functional groups used to introduce conformational constraints. nih.gov

This compound, with its bifunctional nature, serves as a versatile starting material for introducing the rigid cyclobutane motif into a wide array of molecular architectures. The primary alcohol provides a convenient handle for further chemical modifications, while the benzyloxy group can either be retained in the final molecule or deprotected to reveal a secondary alcohol for subsequent functionalization.

A notable application of this compound is in the synthesis of spirocyclic compounds, which are a class of molecules characterized by two rings connected by a single common atom. Spirocycles are inherently rigid structures and are of significant interest in medicinal chemistry. For instance, this compound has been utilized as a key intermediate in the synthesis of substituted spirocyclic inhibitors of autotaxin, an enzyme implicated in a variety of diseases. In this synthesis, the hydroxyl group of this compound is activated, typically by conversion to a mesylate, to facilitate a subsequent nucleophilic substitution reaction that leads to the formation of the spirocyclic core. The defined stereochemistry of the cyclobutane ring in the starting material is transferred to the final spirocyclic product, thereby controlling its three-dimensional shape.

The table below summarizes research findings where the cyclobutane ring, introduced via building blocks like this compound, has been instrumental in creating conformationally restricted systems.

| Target Molecular System | Role of the Cyclobutane Motif | Observed Impact of Conformational Restriction |

| Spirocyclic Autotaxin Inhibitors | Forms the rigid core of the spirocyclic scaffold, dictating the spatial orientation of pharmacophoric groups. | Pre-organizes the molecule for binding to the autotaxin active site, contributing to inhibitory activity. |

| Fused Bicyclic Systems | Acts as a rigid linker between two fused rings, controlling the overall molecular geometry. | Enhances binding affinity by reducing the entropic penalty upon target binding. |

| Conformationally Locked Peptide Mimetics | Replaces a flexible dipeptide unit, restricting the backbone conformation. | Stabilizes a specific secondary structure (e.g., β-turn) required for biological activity. |

The strategic incorporation of the cyclobutane moiety from this compound provides a powerful tool for medicinal chemists to fine-tune the conformational properties of drug candidates, ultimately leading to the development of more effective and selective therapeutic agents.

Future Directions in 3 Benzyloxy Cyclobutyl Methanol Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing (3-(Benzyloxy)cyclobutyl)methanol and its derivatives is a key area of future research. While existing routes have proven effective, there is a continuous drive to improve upon them in terms of atom economy, step efficiency, and the use of greener reagents and conditions.

One promising avenue is the application of modern catalytic systems. For instance, the use of dual catalysis, combining chiral Lewis acids and photoredox catalysts, has shown success in enabling highly enantioselective [2+2] photocycloadditions, a fundamental transformation for constructing cyclobutane (B1203170) rings. wisc.edu Further development in this area could lead to more direct and stereocontrolled syntheses of this compound precursors.

Moreover, the principles of green chemistry are increasingly influencing synthetic design. This includes the exploration of solvent-free reactions, the use of renewable starting materials, and the development of catalytic processes that minimize waste. Research into enzymatic transformations could also provide highly selective and sustainable routes to this compound and its analogues.

| Synthetic Approach | Key Features | Potential Advantages |

| Dual Catalysis Photocycloaddition | Utilizes a combination of catalysts (e.g., chiral Lewis acid and photoredox catalyst) to achieve high enantioselectivity in [2+2] cycloadditions. wisc.edu | High stereocontrol, potential for fewer synthetic steps. |

| Strain-Release Reactions | Employs strained molecules like bicyclo[1.1.0]butanes (BCBs) which can undergo ring-opening reactions to form functionalized cyclobutanes. researchgate.net | Access to diverse and complex cyclobutane structures. researchgate.net |

| Green Chemistry Approaches | Focuses on minimizing environmental impact through the use of sustainable reagents, solvents, and catalytic methods. | Reduced waste, improved safety, potential for lower costs. |

| Enzymatic Synthesis | Leverages the high selectivity of enzymes to perform specific chemical transformations. | High chemo-, regio-, and stereoselectivity; mild reaction conditions. |

Exploration of Undiscovered Reactivity and Transformational Pathways

The functional groups of this compound, namely the hydroxyl and benzyloxy groups, provide handles for a wide range of chemical transformations. Future research will likely uncover new reactions and synthetic pathways that exploit the unique reactivity of the cyclobutane scaffold.

The strained nature of the cyclobutane ring can be harnessed in ring-opening and ring-expansion reactions to generate a variety of other cyclic and acyclic structures. bris.ac.uk For example, radical additions to the strained σ-bonds of bicyclo[1.1.0]butane derivatives have been shown to produce stereocontrolled cyclobutyl boronic esters. researchgate.net Investigating similar strain-release strategies starting from derivatives of this compound could open doors to novel molecular frameworks.

Furthermore, the development of new catalytic methods for C-H activation and functionalization could enable the direct modification of the cyclobutane ring, bypassing the need for pre-functionalized starting materials. This would represent a significant advance in the efficiency and versatility of synthesizing complex cyclobutane-containing molecules.

| Reaction Type | Description | Potential Applications |

| Ring-Opening/Expansion | Utilizes the ring strain of the cyclobutane to drive reactions that form larger or different ring systems. bris.ac.uk | Synthesis of diverse and complex molecular scaffolds. |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the cyclobutane ring to introduce new functional groups. | More efficient and atom-economical synthesis of derivatives. |

| Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds using metal catalysts. | Construction of complex molecules for various applications. |

| Radical Reactions | Reactions involving radical intermediates that can lead to unique bond formations and skeletal rearrangements. researchgate.net | Access to novel and otherwise difficult-to-synthesize structures. researchgate.net |

Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery

The integration of computational chemistry with experimental work is becoming increasingly crucial in modern organic synthesis. For a molecule like this compound, computational tools can provide valuable insights into its structure, reactivity, and potential reaction mechanisms.

First-principle modeling and density functional theory (DFT) calculations can be used to predict the outcomes of reactions, understand the factors controlling stereoselectivity, and elucidate complex reaction pathways. mdpi.comsci-hub.se This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. For example, computational studies can help in designing more effective catalysts for the synthesis of cyclobutane derivatives by providing a detailed understanding of the catalyst-substrate interactions. mdpi.com

Furthermore, microkinetic modeling, which combines computational chemistry with kinetic analysis, can be employed to investigate the detailed mechanisms of catalytic reactions. mdpi.com This approach can help identify rate-determining steps and optimize reaction conditions for improved yield and selectivity. As computational methods become more powerful and accessible, their application in the study of this compound and its reactions is expected to grow, leading to a deeper understanding of its chemistry and paving the way for the rational design of new synthetic strategies.

| Computational Tool | Application | Benefit |

| Density Functional Theory (DFT) | Predicts reaction outcomes, analyzes reaction mechanisms, and explains stereoselectivity. sci-hub.se | Reduces experimental effort, provides detailed mechanistic insights. sci-hub.se |

| First-Principle Modeling | Studies the electronic structure and reactivity of molecules and catalysts from fundamental principles. mdpi.com | Offers a deep understanding of chemical processes without empirical parameters. mdpi.com |

| Microkinetic Modeling | Simulates complex reaction networks to understand reaction kinetics and identify rate-limiting steps. mdpi.com | Optimizes reaction conditions and catalyst design for improved efficiency. mdpi.com |

| Virtual Screening | Computationally screens large libraries of molecules to identify potential reactants or catalysts for a specific transformation. nih.gov | Accelerates the discovery of new reactions and synthetic routes. |

Q & A

Q. Key factors affecting yield :

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural elucidation :

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities; ≥98% purity is achievable with gradient elution .

Basic: How should this compound be stored to maintain stability, and what degradation products are observed?

Methodological Answer:

- Storage :

- Degradation pathways :

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to assess steric strain in the cyclobutane ring and benzyloxy group orientation .

- Reactivity predictions :

Advanced: What strategies resolve contradictory data in biological activity studies of this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Resolve via:

- Standardized assays : Use MTT or ATP-based cytotoxicity assays with consistent cell lines (e.g., HeLa or MCF-7) and controls .

- SAR Analysis : Compare with analogs (see table below) to isolate critical functional groups:

| Compound | Modification | Activity Trend |

|---|---|---|

| This compound | Base structure | Moderate activity |

| (3-(Phenoxy)cyclobutyl)methanol | Benzyl → phenyl | Reduced lipophilicity, lower potency |

| (3-(Benzyloxy)cyclopentyl)methanol | 5-membered ring | Enhanced metabolic stability |

Advanced: How does the benzyloxy group influence the compound’s interaction with biological targets, and what assays validate these effects?

Methodological Answer:

- Role of benzyloxy group :

- Validation assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., kinases) .

- Microscale Thermophoresis (MST) : Quantify dissociation constants (K) in nM–μM ranges .

- In silico docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with Tyr residues) .

Advanced: What experimental approaches optimize the enantiomeric purity of this compound for chiral studies?

Methodological Answer:

- Chiral resolution :

- Asymmetric synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.